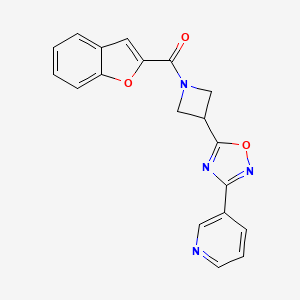![molecular formula C16H25N3O B2722709 5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine CAS No. 2380032-80-2](/img/structure/B2722709.png)
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor, a member of the purinergic receptor family. The P2Y1 receptor is involved in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and neuronal signaling. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.
作用機序
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine selectively binds to and inhibits the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed in various tissues, including platelets, smooth muscle cells, and neurons. Activation of the P2Y1 receptor leads to intracellular calcium mobilization and subsequent downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, relaxation of vascular smooth muscle, and modulation of synaptic transmission. In platelet aggregation studies, this compound has been shown to inhibit ADP-induced platelet aggregation by blocking the P2Y1 receptor. In vascular tone regulation studies, this compound has been shown to induce relaxation of vascular smooth muscle by inhibiting the P2Y1 receptor-mediated vasoconstriction. In neuronal signaling studies, this compound has been shown to modulate synaptic transmission by inhibiting the P2Y1 receptor-mediated release of neurotransmitters.
実験室実験の利点と制限
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine has several advantages and limitations for lab experiments. The main advantage is its high selectivity for the P2Y1 receptor, which allows for specific investigation of the receptor's role in various processes. The main limitation is its low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods. Additionally, this compound may have off-target effects on other purinergic receptors, which should be taken into consideration when interpreting experimental results.
将来の方向性
There are several future directions for research involving 5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine. One potential direction is the investigation of its therapeutic potential in thrombosis and hypertension. Another potential direction is the investigation of its role in neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the P2Y1 receptor-mediated effects of this compound.
合成法
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine can be synthesized using a multi-step process starting from 2,4,6-trimethylpyrimidine. The key step involves the coupling of 1-(3-methylbut-2-enyl)piperidine with 2-chloro-5-methylmethoxypyrimidine, followed by deprotection and purification steps. The final product is obtained as a white crystalline powder with a purity of over 98%.
科学的研究の応用
5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine has been used in various scientific research applications, including platelet aggregation, vascular tone regulation, and neuronal signaling. In platelet aggregation studies, this compound has been shown to inhibit ADP-induced platelet aggregation, suggesting a potential therapeutic application in preventing thrombosis. In vascular tone regulation studies, this compound has been shown to inhibit vasoconstriction, suggesting a potential therapeutic application in hypertension. In neuronal signaling studies, this compound has been shown to modulate synaptic transmission, suggesting a potential therapeutic application in neurological disorders.
特性
IUPAC Name |
5-methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(2)6-8-19-7-4-5-15(11-19)12-20-16-17-9-14(3)10-18-16/h6,9-10,15H,4-5,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOHFMVLSQQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

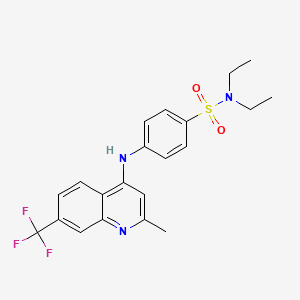
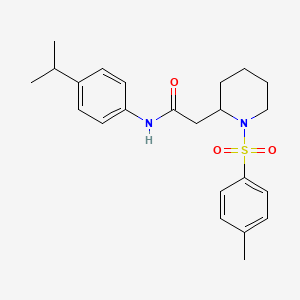
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
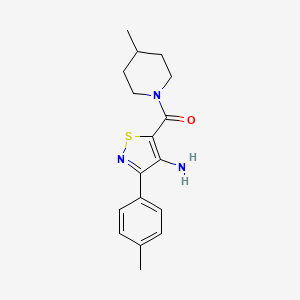
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
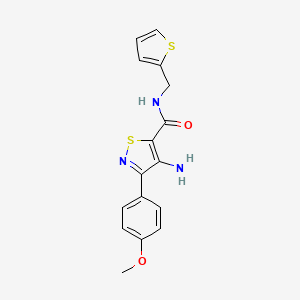
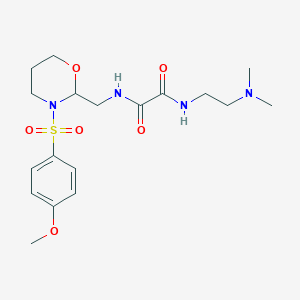
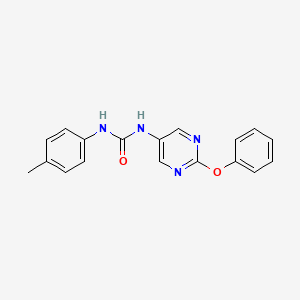

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)
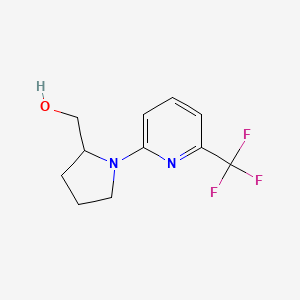
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)

